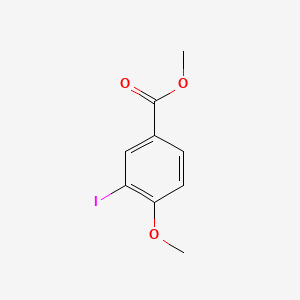

Methyl 3-iodo-4-methoxybenzoate

Beschreibung

Significance as a Building Block in Organic Synthesis

The strategic placement of the iodo and methoxy (B1213986) groups on the benzene (B151609) ring makes methyl 3-iodo-4-methoxybenzoate a highly valuable building block in organic synthesis. The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in constructing complex molecular scaffolds.

The methoxy group, on the other hand, is an electron-donating group that can influence the reactivity and orientation of further electrophilic aromatic substitutions. It also provides a handle for potential demethylation to a hydroxyl group, offering another point for functionalization in a synthetic sequence. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides, providing further avenues for molecular elaboration.

Its role as an intermediate is highlighted in the synthesis of various bioactive molecules, where it contributes to the core structure of the target compounds. chemimpex.com For instance, it is a precursor in the preparation of various pharmaceutical agents, including those with potential anti-inflammatory and anti-cancer properties. chemimpex.com

Role in Advanced Chemical Synthesis Methodologies

The utility of this compound is particularly evident in its application in modern, palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of biaryl systems and other complex architectures found in many pharmaceuticals, agrochemicals, and materials.

One of the most prominent applications is in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org this compound, with its reactive C-I bond, readily participates in the oxidative addition step of the catalytic cycle. Research has demonstrated the successful Suzuki cross-coupling of this compound with sterically hindered arylboronic esters to produce biaryls in good yields. researchgate.net The optimization of these reactions often involves careful selection of the palladium catalyst, base, and solvent to achieve high efficiency. researchgate.net

Beyond the Suzuki coupling, the iodo-substituent also makes it a suitable substrate for other important cross-coupling reactions, including:

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reactivity of the C-I bond in this compound makes it a good candidate for this transformation, enabling the introduction of alkyne moieties.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org

The ability to participate in these diverse and powerful synthetic methodologies underscores the importance of this compound as a versatile tool for the modern organic chemist, facilitating the efficient construction of complex and valuable molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNGBFHLUOJHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311852 | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-93-0 | |

| Record name | 35387-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Methyl 3 Iodo 4 Methoxybenzoate

Precursor Compounds and Starting Materials

The selection of appropriate starting materials is a critical factor in the synthesis of Methyl 3-iodo-4-methoxybenzoate. The two principal precursors are Methyl 4-hydroxy-3-iodobenzoate and Methyl 4-methoxybenzoate (B1229959), each offering a distinct synthetic route.

Synthesis from Methyl 4-hydroxy-3-iodobenzoate

A primary and efficient route to this compound begins with the precursor Methyl 4-hydroxy-3-iodobenzoate. chemicalbook.com This starting material already contains the necessary iodide and methyl ester functionalities at the correct positions on the benzene (B151609) ring. The synthesis is completed through a straightforward alkylation of the hydroxyl group.

Synthesis from Methyl 4-methoxybenzoate via Electrophilic Aromatic Substitution

An alternative synthetic approach starts with Methyl 4-methoxybenzoate, also known as Methyl p-anisate. wikipedia.orgsigmaaldrich.com This compound serves as a suitable precursor for an electrophilic aromatic substitution reaction. The existing methoxy (B1213986) group on the benzene ring is an activating group, which directs the incoming electrophile (iodine) to the ortho position (position 3), yielding the desired 3-iodo-4-methoxy substitution pattern.

Reaction Conditions and Catalytic Systems in Synthesis

The successful synthesis of this compound is highly dependent on the specific reaction conditions and the catalytic systems employed. These factors are tailored to the chosen synthetic route to maximize yield and purity.

Alkylation Reactions (e.g., with Iodomethane (B122720) and Potassium Carbonate)

In the synthesis starting from Methyl 4-hydroxy-3-iodobenzoate, the key transformation is the O-methylation of the phenolic hydroxyl group. chemicalbook.com This is typically achieved using an alkylating agent such as Iodomethane in the presence of a base like Potassium Carbonate. chemicalbook.com The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), and heated to ensure the reaction proceeds to completion. chemicalbook.com A specific example of this reaction involves dissolving Methyl 4-hydroxy-3-iodobenzoate in DMF, followed by the addition of Potassium Carbonate and Iodomethane, and stirring the mixture at 60 °C for 2 hours, resulting in a high yield of 88.4%. chemicalbook.com

Detailed Reaction Parameters for Alkylation

| Reactant | Molar Amount (mmol) | Reagent | Molar Amount (mmol) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|---|

| Methyl 4-hydroxy-3-iodobenzoate | 14.75 | Iodomethane | 22.12 | DMF (25 mL) | 60 °C | 2 hours | 88.4% |

| Potassium Carbonate | 19.20 |

Data sourced from ChemicalBook. chemicalbook.com

Controlled Iodination Strategies

For the synthesis route beginning with Methyl 4-methoxybenzoate, a controlled iodination strategy is essential to introduce the iodine atom at the desired position. Electrophilic iodination of activated aromatic rings can be achieved using molecular iodine (I₂) in conjunction with an oxidizing agent. mdpi.com The role of the oxidizing agent is to generate a more potent electrophilic iodine species. Various systems can be employed for the iodination of activated aromatic compounds. mdpi.com Given that the methoxy group in Methyl 4-methoxybenzoate is a strong activating group, direct iodination with molecular iodine and a suitable catalyst or oxidizing system can selectively install the iodo group at the ortho position.

Purification and Isolation Techniques for Synthetic Products

The final stage in the synthesis of this compound involves the purification and isolation of the product to achieve the desired level of purity. chemicalbook.comnih.gov Following the alkylation reaction, a typical workup procedure involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. chemicalbook.com The combined organic layers are then washed sequentially with water and saturated brine to remove any remaining impurities and inorganic salts. chemicalbook.com The solvent is subsequently removed under reduced pressure after drying over an anhydrous drying agent such as sodium sulfate. chemicalbook.com

For further purification, recrystallization is a commonly employed technique. chemicalbook.com Petroleum ether has been successfully used as a solvent for the recrystallization of this compound, yielding the product as a crystalline solid. chemicalbook.com In cases where recrystallization is insufficient to remove all impurities, column chromatography on silica (B1680970) gel can be utilized as an effective purification method. nih.gov

Summary of Purification Steps

| Step | Description | Purpose |

|---|---|---|

| Extraction | The product is extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). chemicalbook.com | To separate the organic product from the aqueous phase and inorganic byproducts. |

| Washing | The organic layer is washed with water and saturated brine. chemicalbook.com | To remove water-soluble impurities. |

| Drying | The organic layer is treated with a drying agent (e.g., anhydrous sodium sulfate). chemicalbook.com | To remove residual water from the organic solvent. |

| Solvent Removal | The organic solvent is evaporated under reduced pressure. chemicalbook.com | To isolate the crude product. |

| Recrystallization/Chromatography | The crude product is purified by recrystallization (e.g., from petroleum ether) or column chromatography. chemicalbook.comnih.gov | To obtain the final product with high purity. |

Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. chromtech.com For this compound, this method is effective for removing impurities with different polarities.

Detailed Research Findings:

The stationary phase most commonly used for compounds like this compound is silica gel, owing to its ability to separate moderately polar compounds. chromtech.com The separation process involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a column packed with silica gel. youtube.com

The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A common system for this type of purification is a mixture of hexane (B92381) and ethyl acetate. researchgate.net The polarity of the eluent can be adjusted to control the rate at which the compounds move down the column. For difficult separations, a gradient elution, where the proportion of the polar solvent is gradually increased, can be employed to improve resolution. rochester.edu The different components of the mixture are then collected in separate fractions as they exit the column. youtube.com

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Common Implementation | Source |

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel | chromtech.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane/Ethyl Acetate Mixture | researchgate.net |

| Loading Technique | Method of applying the crude sample to the column. | The crude product is dissolved in a minimal volume of solvent and carefully added to the top of the silica gel. youtube.com | youtube.com |

| Elution Technique | The process of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (increasing solvent polarity). rochester.edu | rochester.edu |

Recrystallization Methods

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.

Detailed Research Findings:

An effective method for the purification of this compound involves its synthesis from methyl 3-iodo-4-hydroxybenzoate and methyl iodide in the presence of potassium carbonate. chemicalbook.com After the reaction, the crude product is worked up and then purified by recrystallization. chemicalbook.com

In a specific documented procedure, the crude product was successfully recrystallized from petroleum ether. chemicalbook.com This process yielded pure this compound as a solid with a recovery yield of 88.4%. chemicalbook.com The choice of petroleum ether as the solvent indicates that the desired compound is soluble in it at high temperatures but significantly less soluble at room temperature, while the impurities remain in the solution.

Table 2: Research Findings on Recrystallization of this compound

| Starting Material | Reagents | Recrystallization Solvent | Yield | Source |

| Methyl 3-iodo-4-hydroxybenzoate | Potassium carbonate, Methyl iodide | Petroleum Ether | 88.4% | chemicalbook.com |

Chemical Reactivity and Advanced Transformations of Methyl 3 Iodo 4 Methoxybenzoate

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. Methyl 3-iodo-4-methoxybenzoate is an excellent substrate for these reactions due to the reactive nature of the aryl iodide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. rsc.org The electron-rich nature of the palladium center allows it to undergo oxidative addition with the aryl iodide, initiating the catalytic cycle.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is highly valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.orgnih.gov

In the context of this compound, the Sonogashira coupling allows for the introduction of an alkyne moiety at the 3-position of the benzene (B151609) ring. This transformation is a key step in the synthesis of various biologically active compounds and functional materials.

Table 1: Examples of Sonogashira Coupling with this compound Analogues

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Iodinated alcohol | Tris(isopropyl)silylacetylene | Pd catalyst, Cu catalyst | Amine base | Not specified | Alkyne intermediate | Not specified |

| 2-bromo-4-iodo-quinoline | Terminal alkyne | Not specified | Not specified | Not specified | 4-alkynyl-2-bromo-quinoline | Not specified |

This table presents data for analogous Sonogashira reactions to illustrate the general conditions and outcomes of this type of coupling.

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, involving the reaction of an organoboron compound with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgnih.gov This reaction is renowned for its mild conditions, low toxicity of reagents and byproducts, and broad functional group compatibility. nih.gov A base is required to activate the organoboron species, facilitating the transmetalation step in the catalytic cycle. organic-chemistry.org

For this compound, the Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting it with various arylboronic acids or esters. researchgate.net This reaction has been optimized to achieve good yields even with sterically hindered coupling partners. researchgate.net

Table 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Ester researchgate.net

| Aryl Halide | Boronic Ester | Catalyst | Base | Solvent | Temperature | Product | Yield (%) |

| This compound | 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ (0.06 equiv) | Sodium phenoxide | Anhydrous benzene | Reflux | Biaryl product | Good |

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com The Heck reaction is a versatile method for creating carbon-carbon bonds and is particularly useful for the vinylation of aryl halides. organic-chemistry.org

This compound can undergo Heck coupling with various alkenes to introduce a substituted vinyl group at the 3-position. This reaction provides access to a diverse range of stilbene (B7821643) and cinnamate (B1238496) derivatives.

Table 3: General Conditions for Heck Coupling Reactions researchgate.netresearchgate.net

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) |

| Iodobenzene | Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | PEG-400 | 40-60 |

| Iodobenzene | Methyl acrylate | Not specified | Et₃N | CH₃CN | 80 |

This table illustrates typical conditions for Heck reactions involving iodobenzene, a compound structurally similar to this compound.

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the nature of the ligands coordinated to the palladium center. researchgate.net Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. libretexts.org The choice of solvent and base also plays a crucial role in the reaction outcome. Researchers have explored a wide variety of ligands, including monodentate and bidentate phosphines, N-heterocyclic carbenes (NHCs), and palladacycles, to optimize these reactions. libretexts.orglibretexts.org For instance, the use of bulky, electron-rich ligands can facilitate the challenging coupling of sterically demanding substrates. libretexts.org The development of highly active catalysts has even enabled some cross-coupling reactions to be performed at room temperature. organic-chemistry.org

Table 4: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

| Catalyst Precursor | Ligand | Common Coupling Reactions |

| Pd(OAc)₂ | PPh₃ | Suzuki-Miyaura, Heck |

| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | Suzuki-Miyaura, Sonogashira |

| Pd(PPh₃)₄ | - | Suzuki-Miyaura, Heck |

| PdCl₂(dppf) | dppf | Suzuki-Miyaura |

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysts are dominant in cross-coupling chemistry, copper-catalyzed reactions have emerged as a valuable alternative, particularly for certain types of transformations. ucf.edu Copper catalysts can offer different reactivity and selectivity profiles compared to their palladium counterparts. For instance, copper iodide has been effectively used as a catalyst for the coupling of aryl iodides with amides. ucf.edu In some cases, copper can be used as a co-catalyst in palladium-mediated reactions, such as the Sonogashira coupling, or as the primary catalyst in what are known as copper-free Sonogashira reactions. nih.gov

Grignard Cross-Coupling with Allylic Halides

The cross-coupling of Grignard reagents with allylic halides, a reaction catalyzed by transition metals like nickel or palladium, presents a powerful method for forming carbon-carbon bonds. rsc.orgnih.gov While specific studies detailing the Grignard cross-coupling of this compound with allylic halides are not extensively documented in the provided results, the general principles of such reactions can be inferred. In this context, an aryl Grignard reagent would be prepared from this compound, which would then react with an allylic halide in the presence of a suitable catalyst.

These reactions are often sensitive to the reaction conditions, including the choice of catalyst, solvent, and temperature. For instance, the use of a nickel pincer complex has been shown to be effective in the cross-coupling of allylic aryl ethers with arylmagnesium reagents. mdpi.com Furthermore, cobalt-catalyzed cross-coupling reactions of alkyl halides with Grignard reagents have demonstrated high yields and selectivities, even for the construction of sterically hindered carbon centers. organic-chemistry.org The choice of the halide in the Grignard reagent can also influence the reaction, with bromides and iodides being commonly used. google.com

organic-chemistry.org| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| η3-allylnickel and η3-allylpalladium complexes | Grignard reagents and alkyl bromides/tosylates | Effective for C-C bond formation. | rsc.org |

| Nickel pincer complex | Allylic aryl ethers and arylmagnesium reagents | High yields of allylbenzene (B44316) derivatives. | mdpi.com |

| Cobalt complexes with 1,3-butadiene | Alkyl halides and alkyl Grignard reagents | High yields and selectivities, tolerates functional groups. |

Ullmann Coupling for Dimerization

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through a copper-catalyzed coupling of aryl halides. organic-chemistry.org This reaction typically requires high temperatures, often around 200°C, and an excess of copper. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to a copper(I) species, followed by a second oxidative addition and subsequent reductive elimination to form the new carbon-carbon bond. organic-chemistry.org

While direct evidence for the Ullmann dimerization of this compound is not explicitly provided, the general applicability of this reaction to aryl iodides suggests its feasibility. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing ester group on the aromatic ring could influence the reactivity of the substrate in this coupling reaction.

Mechanistic Insights into Cross-Coupling Processes

The mechanism of cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been the subject of extensive research. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

In the context of a Suzuki-Miyaura coupling involving an aryl iodide like this compound, the cycle would begin with the oxidative addition of the C-I bond to a low-valent palladium(0) complex. This is followed by transmetalation, where the organic group from an organoboron compound is transferred to the palladium center. This step is often facilitated by a base. researchgate.net Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. researchgate.net

Recent studies have provided deeper insights into the transmetalation step, suggesting the involvement of intermediates such as boronate complexes coordinated to the metal center. researchgate.net Furthermore, photochemical methods using nickel catalysts have emerged, where energy transfer from a photocatalyst can promote the cross-coupling reaction. nih.gov

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the replacement of the iodine atom with various nucleophiles. tcichemicals.com

Replacement of the Iodine Atom

The iodine atom on the aromatic ring of this compound can be displaced by a variety of nucleophiles. tcichemicals.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a fundamental transformation in organic synthesis. The reactivity of the aryl iodide towards nucleophilic attack can be influenced by the electronic nature of the substituents on the aromatic ring.

For instance, the synthesis of this compound itself can be achieved from methyl 4-hydroxy-3-iodobenzoate and iodomethane (B122720) in the presence of a base like potassium carbonate. chemicalbook.com This reaction proceeds via a nucleophilic substitution where the phenoxide ion acts as the nucleophile.

Oxidation and Reduction Reactions

The functional groups present in this compound, namely the ester and the aromatic ring, can undergo oxidation and reduction reactions. However, specific details regarding the oxidation and reduction of the iodo-substituted aromatic ring were not found in the search results.

In general, the ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride. The aromatic ring is generally resistant to reduction, but under harsh conditions, it can be hydrogenated. Oxidation of the methyl ether group or the aromatic ring is also possible but typically requires strong oxidizing agents.

Derivatization Strategies

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives. sigmaaldrich.com The presence of the iodo, methoxy, and methyl ester functionalities allows for a variety of chemical modifications.

For example, the iodo group can be utilized in cross-coupling reactions, as discussed previously, to introduce new carbon-carbon or carbon-heteroatom bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The methoxy group could potentially be cleaved to a phenol, providing another site for functionalization.

One documented application is its use in the preparation of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate. sigmaaldrich.com This transformation likely involves a Sonogashira coupling reaction, where the iodo group is coupled with a terminal alkyne.

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Iodo Group | Sonogashira Coupling | Alkynyl-substituted benzoate (B1203000) |

| Ester Group | Hydrolysis | 3-iodo-4-methoxybenzoic acid |

| Ester Group | Aminolysis | 3-iodo-4-methoxybenzamide |

| Methoxy Group | Ether Cleavage | Methyl 3-iodo-4-hydroxybenzoate |

Applications in Advanced Organic Synthesis and Materials Science

General Utility as a Versatile Building Block

Methyl 3-iodo-4-methoxybenzoate is widely recognized as a versatile building block in organic synthesis. The presence of the iodine atom makes it an excellent substrate for various cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group, on the other hand, influences the reactivity of the aromatic ring and can be a key feature in the final target molecule or be further modified. Its utility is demonstrated in its role as an intermediate in the synthesis of a range of organic compounds, from pharmaceuticals to agrochemicals. The ability to undergo reactions such as oxidation and electrophilic aromatic substitution further enhances its versatility.

Synthesis of Complex Organic Molecules

The structural features of this compound make it an ideal starting material for the synthesis of complex organic molecules. For instance, it serves as a key intermediate in the synthesis of gefitinib (B1684475), an anticancer drug. nih.govmdpi.com A novel synthetic route for gefitinib starts with methyl 3-hydroxy-4-methoxybenzoate, a related compound, and involves a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination, demonstrating the step-wise construction of a complex pharmaceutical agent from a simpler benzoic acid derivative. nih.govmdpi.com

Precursor for Specific Organic Compound Classes

This compound is a valuable precursor for the synthesis of various benzamide (B126) derivatives. innospk.com The ester group can be readily converted to an amide through reaction with an appropriate amine. Furthermore, the iodo group can be retained or can participate in further reactions. An example of a benzamide derivative synthesized from a related iodo-benzoic acid is 3-Iodo-4-methoxy-N-((4-(N-methylacetamido)phenyl)carbamothioyl)benzamide. bldpharm.com Another example is 3-iodo-N-(3-methoxyphenyl)-4-methylbenzamide, highlighting the utility of iodo-benzoic acid derivatives in generating complex amides.

The synthesis of biphenyl (B1667301) derivatives is a common application for aryl iodides like this compound. These reactions are typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct examples using this compound are not prevalent in the provided search results, the synthesis of 4-methyl-biphenyl derivatives from related halobenzenes and p-tolylmagnesium halides is a well-established method. google.comgoogle.com This highlights the potential of the iodo-substituted benzene (B151609) ring to participate in such transformations to form biphenyl structures, which are important motifs in many functional molecules.

This compound and its derivatives serve as precursors for a variety of heterocyclic compounds.

Pyrazolo[3,4-b]pyridine derivatives: These compounds are recognized for their biological activities, including antimicrobial and antiproliferative properties. nih.gov The synthesis of these heterocycles often involves the condensation of aminopyrazoles with various carbonyl compounds. researchgate.netresearchgate.netnih.gov While a direct synthesis from this compound is not explicitly detailed, the functional groups present on the benzene ring are amenable to transformations that could lead to intermediates required for such syntheses.

Carbazoles: These nitrogen-containing tricyclic compounds are found in natural products and are of interest for their potential applications in materials science and medicinal chemistry. rsc.orgnih.gov The synthesis of carbazoles can be achieved through various methods, including intramolecular C-H aminations of sulfilimines and domino Diels-Alder reactions. nih.govbeilstein-archives.org The aromatic framework of this compound can be a starting point for constructing the necessary precursors for these cyclization reactions.

Dibenzofurans: Dibenzofurans are another class of heterocyclic compounds with applications in various fields. ekb.eg An efficient method for their synthesis involves the C-H activation of o-iodo diaryl ethers. nih.gov This suggests that this compound could be modified to form an o-iodo diaryl ether, which could then be cyclized to a dibenzofuran (B1670420) derivative.

The iodo group in this compound makes it an excellent candidate for palladium-catalyzed cyanation reactions. This transformation allows for the direct introduction of a cyano group onto the aromatic ring, leading to the formation of cyano-substituted analogues. These cyano-substituted benzoates are valuable intermediates themselves, as the cyano group can be further transformed into other functional groups such as carboxylic acids, amides, or amines.

Material Science Applications

The utility of this compound extends into the creation and modification of advanced materials, where it can be incorporated to influence the final properties of polymers and to construct new functional materials from the ground up.

Modification of Polymer Properties

The incorporation of iodinated aromatic compounds like this compound into polymer structures can significantly alter their physical and chemical properties. Research into related iodinated compounds has demonstrated that the presence of iodine can enhance the thermal stability and mechanical strength of polymers.

Detailed Research Findings:

Studies on polymers containing iodine have shown that the introduction of such heavy atoms can lead to an increase in the glass transition temperature (Tg) of the material. This is attributed to the increased intermolecular forces, such as halogen bonding and dipole-dipole interactions, which restrict the mobility of the polymer chains. For instance, research on iodinated halogen-bonded polyesters has revealed that the glass transition temperature can be elevated, and in some cases, elastomeric properties with self-healing capabilities can be imparted due to the reversible nature of halogen bonds.

Furthermore, the grafting of benzoate (B1203000) derivatives onto polymer surfaces has been shown to modify surface properties, such as polarity. While direct research on this compound is limited, studies on grafting benzoic acid onto polyethylene (B3416737) films have demonstrated an effective way to increase surface hydrophilicity, which is crucial for improving adhesion and compatibility with other materials.

The following table summarizes the potential effects of incorporating iodinated benzoate structures into polymers, based on findings from related systems.

| Property | Potential Effect of Incorporation | Underlying Mechanism |

| Thermal Stability | Increased Glass Transition Temperature (Tg) | Enhanced intermolecular forces (halogen bonding, dipole-dipole interactions) |

| Mechanical Properties | Improved strength and potential for self-healing | Stronger intermolecular interactions and reversible bond formation |

| Surface Properties | Altered polarity and improved adhesion | Introduction of polar functional groups on the polymer surface |

Development of Functional Materials

This compound serves as a key monomer or intermediate in the synthesis of a variety of functional materials, including electroactive polymers and liquid crystals. The reactive iodine atom is particularly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for creating carbon-carbon bonds and forming conjugated polymer backbones.

Detailed Research Findings:

The synthesis of conductive polymers often relies on the polymerization of aromatic monomers. Halogenated compounds, including iodinated aromatics, are frequently used as precursors in these syntheses. For example, the synthesis of poly(p-phenylene) can be achieved from diiodobenzene through a coupling reaction. While direct polymerization of this compound into a conductive polymer is not widely documented, its structure is analogous to monomers used in the synthesis of various electroactive and photoactive polymers. The methoxy group can further influence the electronic properties and solubility of the resulting polymer.

In the realm of liquid crystals, halogenated and benzoate-containing molecules are common mesogens. The rigid aromatic core of this compound, combined with its potential for elongation through cross-coupling reactions, makes its derivatives promising candidates for liquid crystalline materials. The synthesis of side-chain liquid-crystalline polymers often involves the polymerization of monomers containing mesogenic units. Derivatives of this compound could be designed to act as such mesogenic side chains, leading to polymers with ordered, anisotropic structures suitable for optical and electronic applications.

The table below outlines the potential applications of this compound in the development of functional materials.

| Functional Material | Role of this compound | Key Synthetic Reactions |

| Conductive Polymers | Monomer or precursor for conjugated polymer backbone | Suzuki coupling, Heck coupling, Sonogashira coupling |

| Liquid Crystalline Polymers | Precursor for mesogenic units (side-chain or main-chain) | Esterification, Cross-coupling reactions |

| Photoactive Materials | Building block for chromophores | Cross-coupling to extend conjugation |

Role in Medicinal Chemistry and Pharmaceutical Synthesis

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

As a chemical intermediate, Methyl 3-iodo-4-methoxybenzoate is a compound that serves as a building block in the multi-step synthesis of active pharmaceutical ingredients (APIs). The stability and reactivity of this compound make it a valuable component for researchers exploring new chemical pathways to create novel therapeutic agents. chemimpex.com It is particularly useful in reactions that require the introduction of its specific substituted phenyl structure into a larger molecule. chemimpex.com

A review of the available scientific literature and patents does not show evidence of this compound being used as a direct intermediate in the synthesis of Ponatinib. Patents describing the synthesis of Ponatinib often cite the use of a structurally similar compound, Methyl 3-iodo-4-methylbenzoate , which has a methyl group instead of a methoxy (B1213986) group at the C4 position of the benzene (B151609) ring. google.comguidechem.com

Scientific literature detailing the synthesis of the anti-cancer drug Gefitinib (B1684475) does not identify this compound as a precursor. Published synthesis routes for Gefitinib often start from Methyl 3-hydroxy-4-methoxybenzoate , which is then modified through several steps to build the final quinazoline (B50416) structure. nih.govresearchgate.netmdpi.com

Development of Bioactive Molecules

This compound is a valuable intermediate for producing various bioactive molecules. chemimpex.com The presence of an iodine atom allows for its use in a range of coupling reactions, such as Sonogashira and Suzuki couplings, which are fundamental for creating carbon-carbon bonds in the synthesis of complex organic compounds. chemimpex.com The compound has been used in the preparation of derivatives like methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate. sigmaaldrich.com This reactivity makes it an important reagent for chemists working on the development of new therapeutic agents. chemimpex.com

Exploration of Potential Biological Activities in Medicinal Chemistry Contexts

In the context of medicinal chemistry, this compound is utilized in research focused on discovering new pharmaceutical agents, including those with potential anti-cancer and anti-inflammatory properties. chemimpex.com Its role as a synthetic intermediate allows for the creation of diverse molecular structures that can be tested for various biological activities. For instance, the compound was mentioned in the supporting information of a study focused on the inhibition of a viral enzyme by a small molecule dimer disruptor, highlighting its use in the synthesis of molecules for biological screening. nih.gov

Applications in Agrochemical Formulations

Beyond pharmaceuticals, this compound has applications in the agrochemical industry. chemimpex.com It is used in the formulation and synthesis of effective herbicides and pesticides. chemimpex.com The structural motifs present in this compound are relevant to the development of new active ingredients for crop protection. While specific, large-scale agrochemicals based on this exact molecule are not widely documented, related iodo-benzoate structures are known components in commercial herbicides. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| This compound | The subject of this article; a chemical intermediate. |

| Ponatinib | An anti-cancer drug (tyrosine kinase inhibitor). |

| Gefitinib | An anti-cancer drug (tyrosine kinase inhibitor). |

| Methyl 3-iodo-4-methylbenzoate | An intermediate used in the synthesis of Ponatinib. |

| Methyl 3-hydroxy-4-methoxybenzoate | A precursor used in the synthesis of Gefitinib. |

| Iodosulfuron-methyl | A related iodo-benzoate compound used as a herbicide. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of methyl 3-iodo-4-methoxybenzoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the proton signals appear at specific chemical shifts (δ) measured in parts per million (ppm). rsc.org The aromatic protons appear as a doublet at 6.82 ppm with a coupling constant (J) of 8.6 Hz, a doublet of doublets at 8.01 ppm with coupling constants of 8.6 and 2.1 Hz, and a doublet at 8.45 ppm with a coupling constant of 2.1 Hz. rsc.org The two methoxy (B1213986) groups are observed as distinct singlets at 3.93 ppm and 3.88 ppm. rsc.org

The ¹³C NMR spectrum, recorded at 100.6 MHz in CDCl₃, further corroborates the structure. rsc.org Key signals include the carbonyl carbon of the ester at 165.7 ppm, the aromatic carbons directly bonded to the methoxy group and iodine at 161.7 ppm and 85.4 ppm respectively, and the carbons of the two methoxy groups at 56.7 ppm and 52.3 ppm. rsc.org The remaining aromatic carbons resonate at 141.1 ppm, 131.8 ppm, 124.4 ppm, and 110.1 ppm. rsc.org

¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.45 | d | 2.1 | Ar-H |

| 8.01 | dd | 8.6, 2.1 | Ar-H |

| 6.82 | d | 8.6 | Ar-H |

| 3.93 | s | -OCH₃ | |

| 3.88 | s | -COOCH₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

¹³C NMR Data for this compound (100.6 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| 165.7 | C=O |

| 161.7 | Ar-C |

| 141.1 | Ar-C |

| 131.8 | Ar-C |

| 124.4 | Ar-C |

| 110.1 | Ar-C |

| 85.4 | Ar-C |

| 56.7 | -OCH₃ |

| 52.3 | -COOCH₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The monoisotopic mass of this compound, calculated from the sum of the masses of its constituent isotopes, is 291.95964 Da. nih.gov

Experimental analysis using GC-MS (Gas Chromatography-Mass Spectrometry) shows a molecular ion peak [M]⁺ at an m/z of 292.15. rsc.org Another significant fragment observed is the loss of a methoxy group ([M - OMe]⁺), resulting in a peak at m/z 261.10. rsc.org These findings are consistent with the compound's structure and provide strong evidence for its molecular weight and fragmentation pattern under electron ionization.

HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 291.95964 | 292.15 |

| [M - OMe]⁺ | 260.95185 | 261.10 |

Calculated m/z sourced from PubChem. nih.gov Observed m/z sourced from The Royal Society of Chemistry. rsc.org

Chromatographic Techniques (e.g., Gas Chromatography, HPLC)

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly utilized in the analysis of compounds like this compound.

Commercial suppliers of this compound often use Gas Chromatography to assess the purity of their products, with typical assays showing a purity of ≥97.5% or 98%. thermofisher.comthermofisher.com While detailed experimental conditions such as the specific column, temperature program, and detector used are often proprietary, the use of GC confirms its utility for the quality control of this compound.

Similarly, HPLC is a valuable tool for the analysis of related benzoate (B1203000) esters. For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is effective for separating similar compounds. sielc.com Although specific HPLC methods for this compound are not widely published in the literature, it is expected that such methods could be readily developed for its analysis and purification.

Computational Chemistry and Theoretical Investigations

Mechanistic Underpinnings of Reactivity

Theoretical studies into the reactivity of Methyl 3-iodo-4-methoxybenzoate primarily revolve around the principles of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The reactivity of the benzene (B151609) ring and the orientation of incoming electrophiles are dictated by the electronic effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the iodo group (-I), and the methyl ester group (-COOCH₃).

The general mechanism for electrophilic aromatic substitution proceeds in two main steps. Initially, the aromatic ring, acting as a nucleophile, attacks an electrophile (E⁺). This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, faster step, a base removes a proton from the sp³-hybridized carbon atom of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.commasterorganicchemistry.com

The directing influence of the substituents on this compound can be understood by analyzing their individual electronic contributions:

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. libretexts.org This is due to its strong +M (mesomeric or resonance) effect, where the lone pairs on the oxygen atom are delocalized into the π-system of the benzene ring. stackexchange.com This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. While the oxygen atom also exerts a -I (inductive) effect due to its high electronegativity, the resonance effect is dominant in determining the orientation of substitution. libretexts.org Computational studies on anisole (B1667542) (methoxybenzene) confirm the delocalization of the oxygen's p-orbital lone pair into the ring's π-system. stackexchange.com

Iodo Group (-I): Halogens are generally considered deactivating groups yet are ortho, para-directing. Their influence is a balance between a deactivating inductive effect (-I) and a directing resonance effect (+M). Due to their electronegativity, they withdraw electron density from the ring through the sigma bond, making the ring less reactive than benzene. However, the lone pairs on the iodine atom can be donated to the ring through resonance, increasing electron density at the ortho and para positions, thus directing incoming electrophiles to these sites. Among the halogens, the inductive effect weakens down the group. Therefore, iodine is the least deactivating of the halogens in electrophilic substitution reactions. quora.com

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group and a meta-director. It exerts both a -I and a -M effect, withdrawing electron density from the benzene ring and deactivating it towards electrophilic attack. The resonance structures show that the electron withdrawal is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most likely sites for electrophilic substitution.

The dominant directing influence will be the strongly activating methoxy group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group, which are positions 2 and 5 (position 3 is already substituted). The steric hindrance from the adjacent iodo group at position 3 might slightly disfavor substitution at position 2, potentially making position 5 the most reactive site for an incoming electrophile.

Molecular Modeling and Electronic Structure Calculations

Anisole as a Model for the Methoxy-Substituted Ring:

Computational studies on anisole using ab initio molecular orbital methods provide a foundational understanding of the electronic structure. acs.org The presence of the methoxy group introduces specific geometric and electronic features. The C-O-C bond angle in anisole is calculated to be around 117°, and the molecule has a calculated dipole moment of approximately 1.274 Debye. uwosh.edu

The interaction between the methoxy group and the benzene ring is of particular interest. Molecular orbital calculations show that there is a rotational barrier for the C(sp²)-O bond. This barrier is not purely twofold, indicating a more complex interaction than simple resonance. Calculations with the 6-31G basis set suggest a potential energy function for the rotation, highlighting the conformational preferences of the methoxy group relative to the plane of the benzene ring. cdnsciencepub.com

The electronic structure of anisole is characterized by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining its reactivity. In anisole, the HOMO is the 26th orbital, and the LUMO is the 27th. uwosh.edu The energy of these frontier orbitals and the HOMO-LUMO gap are key indicators of the molecule's ability to donate or accept electrons in chemical reactions. The delocalization of the oxygen lone pair into the ring raises the energy of the HOMO, which is consistent with the activating nature of the methoxy group in electrophilic aromatic substitution. stackexchange.com

Influence of the Iodo and Methyl Ester Substituents:

The addition of an iodine atom and a methyl ester group to the methoxy-substituted ring will significantly alter the electronic structure.

Iodine: The iodine atom, being large and polarizable, will introduce changes in the molecular geometry and orbital energies. Theoretical studies on iodonitrobenzenes have shown that the iodine atom acts as an electron donor through resonance, which influences the energy levels of the π-orbitals. nih.gov This electron-donating character, despite its inductive withdrawal, is important for its ortho, para-directing effect.

Methyl Ester: The electron-withdrawing nature of the methyl ester group will lower the energy of the molecular orbitals and introduce further asymmetry to the electron distribution in the ring.

Predicted Computational Data for this compound:

Based on data from PubChem, several computational descriptors for this compound have been calculated. These provide a theoretical estimation of some of its properties.

| Property | Value | Source |

| Molecular Weight | 292.07 g/mol | PubChem |

| XLogP3-AA | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 291.95964 Da | PubChem |

| Monoisotopic Mass | 291.95964 Da | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 184 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

This table is generated based on computed data from public databases and does not represent experimentally verified values.

A full Density Functional Theory (DFT) calculation on this compound would provide more precise information on its optimized geometry (bond lengths and angles), vibrational frequencies, HOMO-LUMO energies, and the distribution of electrostatic potential. Such a study would allow for a detailed mapping of the electron density and a quantitative assessment of the reactivity at different positions on the aromatic ring, confirming the qualitative predictions based on substituent effects.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The conventional synthesis of Methyl 3-iodo-4-methoxybenzoate often involves the methylation of Methyl 3-iodo-4-hydroxybenzoate. chemicalbook.com While effective, yielding up to 88.4%, future research is geared towards developing more efficient, atom-economical, and environmentally benign synthetic routes. chemicalbook.com A promising area of exploration is the use of advanced catalytic systems for direct C-H activation and iodination of benzoic acid derivatives.

Recent breakthroughs in iridium-catalyzed ortho-iodination of benzoic acids present a significant leap forward. acs.orgresearchgate.net These methods operate under remarkably mild conditions, often at room temperature, without the need for harsh reagents, protective atmospheres, or the exclusion of moisture. researchgate.net The development of an iridium(III) complex that facilitates iodination in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) showcases the potential for high-yield, selective synthesis, avoiding the need for pre-functionalized starting materials. acs.org Adapting such C-H activation strategies for the specific synthesis of this compound could streamline its production, reduce waste, and lower costs.

| Synthetic Route | Precursor | Reagents | Conditions | Yield | Reference |

| Conventional Methylation | Methyl 3-iodo-4-hydroxybenzoate | Methyl iodide, Potassium carbonate, DMF | 60 °C, 2 hours | 88.4% | chemicalbook.com |

| Proposed Catalytic C-H Iodination | 4-Methoxybenzoic acid methyl ester | Iridium Catalyst, Iodine Source | Mild conditions (e.g., room temp) | High (projected) | acs.orgresearchgate.net |

Exploration in Catalysis and Reaction Efficiency

The inherent chemical functionalities of this compound and its derivatives suggest their potential application in catalysis. The benzoate (B1203000) moiety is being investigated for its role in photocatalysis. For instance, certain benzoate esters, like methyl 4-fluorobenzoate, have been identified as effective photosensitizing catalysts for C(sp3)–H fluorination reactions. uni-regensburg.de This opens up the possibility of designing novel catalysts based on the this compound scaffold for various light-powered organic transformations.

Furthermore, the development of novel catalytic systems utilizing benzoates is an active area of research. A recently developed bench-stable cerium(IV) benzoate complex has demonstrated efficacy as a ligand-to-metal charge transfer (LMCT) catalyst for selective C-C bond cleavage in free alcohols. acs.org This highlights the potential for creating specialized catalysts from benzoate precursors for challenging chemical transformations. The iodine atom in this compound also allows it to participate in or facilitate various coupling reactions, which are fundamental to increasing reaction efficiency in the synthesis of complex molecules. chemimpex.com

Expansion into New Material Science Applications

In material science, this compound is already utilized to modify the properties of polymers, specifically to enhance their thermal stability and mechanical strength. chemimpex.com Future research is expected to expand its application into more advanced and functional materials. The presence of the heavy iodine atom and the reactive ester group provides opportunities for creating materials with unique optical, electronic, or self-healing properties.

An emerging area of interest is the development of functionalized magnetic materials for environmental remediation. researchgate.net While not a direct application of this compound itself, the principles of functionalizing materials for specific purposes, such as arsenic removal from water, can be applied. researchgate.net Derivatives of this compound could be used to create novel functional monomers for polymerization or as surface modifiers for nanoparticles, leading to advanced materials for sensing, environmental cleanup, or specialized coatings.

| Potential Application Area | Key Feature of this compound | Projected Outcome | Reference |

| Polymer Modification | Aryl iodide and methoxy (B1213986) groups | Enhanced thermal stability and mechanical strength | chemimpex.com |

| Functional Coatings | Reactive sites for cross-linking | Improved durability and new functionalities | - |

| Advanced Nanomaterials | Surface functionalization capability | Materials for sensing or environmental remediation | researchgate.net |

Advanced Medicinal Chemistry Intermediates and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com Its structure is a key building block for more complex bioactive molecules. The utility of related structures is well-documented; for example, a novel synthesis of the anti-cancer drug gefitinib (B1684475) begins with the structurally similar methyl 3-hydroxy-4-methoxy-benzoate. nih.gov This underscores the importance of the methoxybenzoate core in medicinal chemistry.

The iodo-substituent is particularly valuable as it provides a reactive handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic substitutions. chemimpex.comsigmaaldrich.com This versatility allows medicinal chemists to efficiently generate libraries of novel compounds for screening. Research into related iodinated benzoates, such as methyl 3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), which has been studied for its ability to disrupt microtubule assembly in tumor cells, further highlights the potential of this class of compounds in oncology research. nih.gov Future work will likely focus on using this compound to synthesize novel scaffolds that can target a wide range of diseases, leveraging its proven utility as a versatile synthetic intermediate. chemimpex.com

Q & A

Q. What are the standard synthetic routes for Methyl 3-iodo-4-methoxybenzoate, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves iodination of methyl 4-methoxybenzoate derivatives. For example, palladium-catalyzed cross-electrophile coupling (XEC) has been employed, where ethyl 3-iodo-4-methoxybenzoate is synthesized via reaction of iodobenzene derivatives with ethyl chloroformate in the presence of Pd catalysts. Key parameters include:

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks at δ 8.44 (d, J = 2.1 Hz, aromatic H), 3.93 (s, OCH₃), and 1.38 (t, COOCH₂CH₃) in CDCl₃ .

- HRMS : Exact mass verification (e.g., m/z 328.9651 for [M + Na]⁺) .

- Melting Point : 79–82°C (colorless solid) .

Comparative analysis with analogs (e.g., methyl 3-amino-4-hydroxybenzoate) helps validate substituent effects on spectral shifts .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with dichloromethane/EtOAc gradients (1–20% EtOAc) .

- Recrystallization : From ethanol/water mixtures for crystalline purity .

- MPLC : High-flow systems (30–35 cm³/min) for scalable separation .

Advanced Research Questions

Q. How do discrepancies in reported reaction yields arise, and how can they be resolved?

- Catalyst Loading : Pd catalyst efficiency (e.g., 5 mol% vs. 10 mol%).

- Reaction Time : Extended durations (47 h vs. 23.5 h) improve conversion but risk side reactions .

- Temperature Control : Lower temps (–35°C) stabilize intermediates but slow kinetics .

Systematic DoE (Design of Experiments) with variables like stoichiometry, solvent polarity, and catalyst type can resolve contradictions .

Q. What mechanisms underlie the Pd-catalyzed cross-electrophile coupling (XEC) of this compound?

- Methodological Answer : The XEC mechanism involves:

- Oxidative Addition : Pd⁰ inserts into the C–I bond, forming a PdII intermediate.

- Transmetallation : Transfer of the methoxycarbonyl group from a second electrophile (e.g., COOMe).

- Reductive Elimination : PdII returns to Pd⁰, releasing the coupled product .

Computational studies (DFT) can model transition states to optimize ligand design (e.g., bipyridine ligands for steric control) .

Q. How can hazardous intermediates (e.g., iodinated byproducts) be managed during synthesis?

- Methodological Answer :

- In Situ Quenching : Use Na₂S₂O₃ to reduce residual iodine .

- PPE Protocols : Respirators (NIOSH N95) and nitrile gloves for iodide handling .

- Waste Streams : Segregate halogenated waste for incineration to prevent environmental release .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.